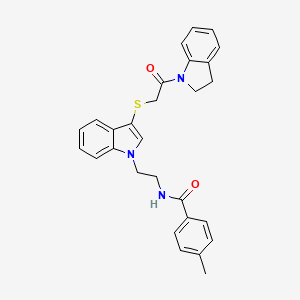

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C28H27N3O2S and its molecular weight is 469.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission, and its inhibition can have significant effects on neurological function.

Biochemical Pathways

The compound may affect the cholinergic pathway, given its potential role as an AChE inhibitor . Inhibition of AChE would prevent the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. This could affect various downstream processes, including muscle contraction, heart rate, and other functions regulated by acetylcholine.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an AChE inhibitor, it could lead to increased acetylcholine levels, affecting nerve signal transmission and potentially having neuroprotective effects .

生物活性

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a compound of significant interest due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Compound Structure and Synthesis

The compound features an indole core, which is known for its diverse pharmacological properties. The synthesis typically involves several steps, including:

- Indole Formation : Utilizing Fischer indole synthesis.

- Thioether Linkage : Achieved through nucleophilic substitution reactions.

- Amide Bond Formation : Formed using coupling reactions with reagents like carbodiimides or acid chlorides.

The structural complexity suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including our compound of interest. For instance, related compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5f | A-549 | 9.5 ± 2 |

| 5g | A-549 | 11.9 ± 3 |

These compounds demonstrated mechanisms involving apoptosis induction and modulation of key proteins such as caspases, suggesting that this compound may similarly influence cancer cell viability through related pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly proteases involved in viral replication. For example, studies on similar indole derivatives have reported IC50 values in the low micromolar range against SARS-CoV proteases:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 26m | SARS-CoV 3CL protease | 0.39 |

| 26n | SARS-CoV 3CL protease | 0.33 |

This indicates that this compound may exhibit similar inhibitory properties against viral enzymes .

Mechanistic Insights

Molecular Docking Studies : Computational analyses have suggested favorable binding modes for indole derivatives within active sites of target enzymes. These studies indicate that hydrogen bonding and hydrophobic interactions play critical roles in the binding affinity and specificity of these compounds .

Cellular Mechanisms : The biological activity is often linked to the modulation of apoptotic pathways. Compounds similar to this compound have been shown to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of indole derivatives:

- Antiproliferative Studies : A recent investigation demonstrated that certain indole derivatives had GI50 values significantly lower than their non-cyclized counterparts, indicating enhanced activity due to structural modifications .

- In Vitro Assays : Various assays (e.g., MTT assays) have been employed to assess the cytotoxic effects of related compounds against different cancer cell lines, revealing promising results that warrant further exploration .

- Pharmacokinetic Profiles : Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies predict favorable pharmacokinetic properties for these compounds, suggesting good bioavailability and safety profiles .

科学研究应用

Neuroprotective Effects

Research indicates that N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide interacts with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), exerting neuroprotective effects comparable to established neuroprotective agents like ifenprodil. This interaction suggests potential applications in treating neurodegenerative diseases and conditions related to ischemic stroke.

Anticancer Activity

Indole derivatives, including this compound, have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies show that similar compounds can inhibit the growth of A549 lung cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The structural components of the compound may enhance its efficacy against rapidly dividing cancer cells .

Antimicrobial Properties

The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has shown low minimum inhibitory concentrations against strains like Staphylococcus aureus, including methicillin-resistant variants (MRSA). This suggests its potential as a therapeutic agent in combating antibiotic-resistant infections .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps:

- Indole Formation : Utilizing Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Thioether Linkage : Achieved through nucleophilic substitution reactions involving suitable halides and thiol compounds.

- Amide Bond Formation : Formed via coupling reactions using carbodiimides or condensation reactions involving acid chlorides and amines .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Research A | Anticancer Activity | Significant growth inhibition in A549 lung cancer cells; induction of apoptosis observed. |

| Research B | Antimicrobial Properties | Low MICs against MRSA; potential for therapeutic use in resistant infections. |

| Research C | Neuroprotective Effects | Neuroprotection against H2O2-induced cell death; interaction with NMDA receptors confirmed. |

属性

IUPAC Name |

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O2S/c1-20-10-12-22(13-11-20)28(33)29-15-17-30-18-26(23-7-3-5-9-25(23)30)34-19-27(32)31-16-14-21-6-2-4-8-24(21)31/h2-13,18H,14-17,19H2,1H3,(H,29,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCOZSRQDVLUBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。